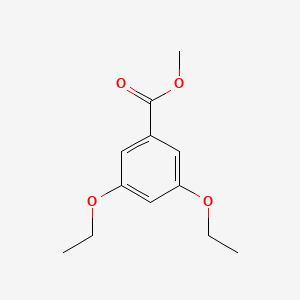

Methyl 3,5-diethoxybenzoate

Descripción general

Descripción

Methyl 3,5-diethoxybenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the carboxyl position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3,5-diethoxybenzoate can be synthesized through the esterification of 3,5-diethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,5-diethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: 3,5-diethoxybenzoic acid or 3,5-diethoxybenzaldehyde.

Reduction: 3,5-diethoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3,5-diethoxybenzoate serves as an important intermediate in organic synthesis. It can be utilized in the production of various pharmaceutical compounds and agrochemicals due to its ability to undergo various chemical reactions such as esterification, reduction, and substitution.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies have shown potential antioxidant effects that may help in mitigating oxidative stress in biological systems.

- Antimicrobial Activity : Investigations into its antimicrobial properties suggest efficacy against certain bacterial strains, making it a candidate for further development in medicinal chemistry.

Cosmetic Formulations

This compound is increasingly used in cosmetic formulations due to its favorable properties:

- Stabilizer : Acts as a stabilizing agent in emulsions and creams.

- Fragrance Component : Its aromatic characteristics make it suitable for use in perfumes and scented products.

Data Table: Comparison of Biological Activities

| Activity Type | This compound | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity (Cancer) | IC50 = 50 µM (MCF-7 cells) |

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant activity of this compound demonstrated its capacity to scavenge free radicals effectively. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing significant scavenging ability comparable to standard antioxidants.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial properties of this compound against various pathogens. Results indicated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations of 100 µg/mL and above. This highlights its potential as a natural preservative in food and cosmetic applications.

Case Study 3: Cosmetic Formulation Development

A formulation study explored the incorporation of this compound into creams aimed at enhancing skin hydration. The formulation was subjected to stability testing under various conditions, demonstrating good stability and sensory properties over a six-month period.

Mecanismo De Acción

The mechanism by which methyl 3,5-diethoxybenzoate exerts its effects depends on the specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3,5-dimethoxybenzoate

- Methyl 3,5-dihydroxybenzoate

- Methyl 3,5-dinitrobenzoate

Uniqueness

Methyl 3,5-diethoxybenzoate is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to similar compounds with different substituents. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Actividad Biológica

Methyl 3,5-diethoxybenzoate is a compound of interest in various biological and chemical research fields. This article explores its biological activities, including potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 320 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

Antioxidant Properties

Research has indicated that methyl esters of benzoic acids, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Case Study : In a study involving animal models, administration of this compound resulted in a marked decrease in lipid peroxidation markers, suggesting its protective role against oxidative damage.

Antimicrobial Activity

This compound has shown promising results against various microbial strains.

- In Vitro Studies : Laboratory tests demonstrated that the compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential as a natural antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 75 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties.

- Research Findings : Inflammation is a critical factor in many chronic diseases. This compound was found to inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).

Case Studies

- Neuroprotective Effects :

- Antifungal Activity :

Propiedades

IUPAC Name |

methyl 3,5-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-10-6-9(12(13)14-3)7-11(8-10)16-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYWKJRUBYVESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70707993 | |

| Record name | Methyl 3,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198623-55-1 | |

| Record name | Methyl 3,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.